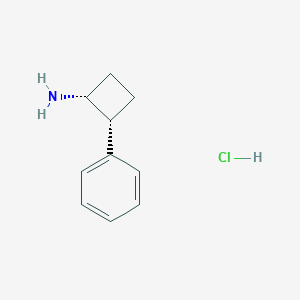

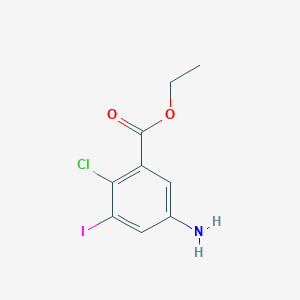

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

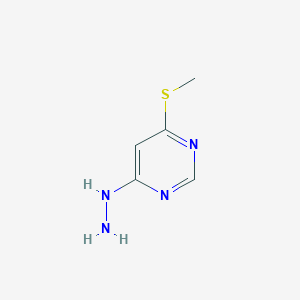

The compound of interest, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide, is a derivative of the quinazolinone family. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antiviral and cytotoxic properties. The presence of a bromine atom at the 6-position and a sulfanyl group at the 2-position on the quinazolinone core structure is significant, as these substitutions can greatly influence the compound's biological activity and interaction with biological targets .

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related 6-bromo-quinazolinones has been reported. These compounds are typically synthesized through a condensation reaction involving a benzoxazinone precursor and various amines, such as trimethoprim, pyrimethamine, and lamotrigine. The synthesis process is followed by structural confirmation using techniques like IR, (1)H-NMR, mass spectrometry, and elemental analysis . This suggests that a similar synthetic route could potentially be employed for the compound of interest, with appropriate modifications to incorporate the hexanamide and furan-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic core consisting of fused benzene and pyrimidine rings. The substitution of functional groups on this core structure, such as the bromine atom and the sulfanyl group, is crucial for the biological activity of these compounds. The molecular structure is typically confirmed using spectroscopic methods, which provide information about the functional groups present and the overall molecular framework .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions due to their reactive sites. The bromine atom, for instance, can participate in nucleophilic substitution reactions, while the sulfanyl group can be involved in oxidation-reduction reactions. These reactions can be exploited to further modify the quinazolinone core and create derivatives with potentially enhanced or altered biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. These properties are important for the compound's application in biological systems, as they affect its bioavailability and interaction with biological targets. The compound's radiochemical purity and specific activity are also critical parameters, especially when labeled isotopes are used for tracing or imaging purposes, as seen in the synthesis of labeled forms of related compounds .

科学的研究の応用

Antiviral Activities

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, closely related to the compound , were synthesized using microwave-assisted techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A strains and severe acute respiratory syndrome corona, among others. The synthesized compounds exhibited potential antiviral properties, indicating their relevance in the development of antiviral agents (Selvam et al., 2007).

Antimicrobial Properties

Research into quinazolinone derivatives also explores their antimicrobial capabilities. Novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones were synthesized and exhibited significant antibacterial and antifungal activities, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Patel & Patel, 2010).

Synthesis and Structural Studies

The synthesis and structural elucidation of quinazolinone derivatives are key areas of research, providing insights into their chemical properties and potential applications. For instance, a study detailed the synthesis of a quinazolinone derivative, providing a foundation for further investigation into its applications in medicinal chemistry and drug design (Sun et al., 2021).

Anti-inflammatory and Dual Action Ligands

Quinazoline derivatives have been identified as potent human histamine H4 receptor inverse agonists, displaying considerable affinity for the human histamine H1 receptor as well. This dual-action profile suggests potential therapeutic benefits in anti-inflammatory and other medical applications (Smits et al., 2008).

特性

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O3S/c20-13-7-8-16-15(11-13)18(25)23(19(27)22-16)9-3-1-2-6-17(24)21-12-14-5-4-10-26-14/h4-5,7-8,10-11H,1-3,6,9,12H2,(H,21,24)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFARHGKIDDVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)

![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)